molecular formula C11H9NO2S B1447856 2-(3-Methyl-isothiazol-5-yl)-benzoic acid CAS No. 1401521-94-5

2-(3-Methyl-isothiazol-5-yl)-benzoic acid

Cat. No.: B1447856
CAS No.: 1401521-94-5
M. Wt: 219.26 g/mol
InChI Key: JTIXFJGVTBRJIA-UHFFFAOYSA-N
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Description

2-(3-Methyl-isothiazol-5-yl)-benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a 3-methyl-isothiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methyl-isothiazole and benzoic acid as the primary starting materials.

  • Coupling Reaction: The 3-methyl-isothiazole undergoes a coupling reaction with benzoic acid under specific conditions, such as the presence of a catalyst (e.g., palladium on carbon) and a suitable solvent (e.g., dimethylformamide).

  • Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(3-Methyl-isothiazol-5-yl)-benzoic acid has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-isothiazol-5-yl)-benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(3-Methyl-isothiazol-5-yl)-benzoic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 3-Methylisothiazole: A reagent used in the synthesis of antibacterial agents.

  • 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXFJGVTBRJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278636
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401521-94-5
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401521-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-5-isothiazolyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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